4-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-5-ethyl-6-methylpyrimidine
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Overview
Description
4-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-5-ethyl-6-methylpyrimidine is a complex organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals. This particular compound is notable for its unique structure, which includes two pyrimidine rings connected by a piperazine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-5-ethyl-6-methylpyrimidine typically involves multiple steps:
Formation of the Pyrimidine Ring: The initial step involves the synthesis of the pyrimidine ring. This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through a nucleophilic substitution reaction. This involves reacting the pyrimidine derivative with piperazine under controlled conditions.
Alkylation: The final step involves the alkylation of the pyrimidine rings to introduce the ethyl and methyl groups. This can be achieved using alkyl halides in the presence of a base.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-5-ethyl-6-methylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and alcohol derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
4-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-5-ethyl-6-methylpyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Industrial Applications: It is used in the synthesis of other complex organic compounds and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-5-ethyl-6-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethylpyrimidine: A simpler pyrimidine derivative with similar structural features.
Piperazine Derivatives: Compounds containing the piperazine moiety, used in various pharmaceutical applications.
Ethyl and Methyl Pyrimidines: Compounds with similar alkyl substitutions on the pyrimidine ring.
Uniqueness
4-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-5-ethyl-6-methylpyrimidine is unique due to its combination of two pyrimidine rings and a piperazine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C17H24N6 |
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Molecular Weight |
312.4 g/mol |
IUPAC Name |
2-[4-(5-ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-4,6-dimethylpyrimidine |
InChI |
InChI=1S/C17H24N6/c1-5-15-14(4)18-11-19-16(15)22-6-8-23(9-7-22)17-20-12(2)10-13(3)21-17/h10-11H,5-9H2,1-4H3 |
InChI Key |
VYWXSTRTSOAEQA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=CN=C1N2CCN(CC2)C3=NC(=CC(=N3)C)C)C |
Origin of Product |
United States |
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